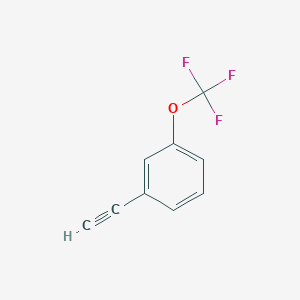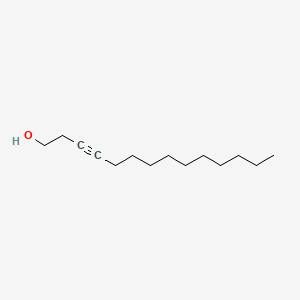
3-Tetradecyn-1-ol
Overview
Description
3-Tetradecyn-1-ol is a chemical compound with the molecular formula C14H26O . It has an average mass of 210.356 Da and a monoisotopic mass of 210.198364 Da . The CAS Registry Number of this compound is 55182-74-6 .
Molecular Structure Analysis
The molecular structure of 3-Tetradecyn-1-ol can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Enzymatic Reactions in Antibiotic Biosynthesis
Research conducted by Wang et al. (2013) in the Journal of the American Chemical Society reveals the role of specific enzymes in the biosynthesis of oxytetracycline, a broad-spectrum antibiotic. This study provides insights into the enzymatic transformation steps, including hydroxylation and reduction processes crucial for the production of this antibiotic. Although 3-Tetradecyn-1-ol is not directly mentioned, the research highlights the complexity of enzyme-mediated reactions in antibiotic biosynthesis, which could be relevant for understanding the role of similar compounds (Wang et al., 2013).
Light Emitting Materials in OLEDs
The study by Moorthy et al. (2007) in Organic Letters explores the use of tetraarylpyrenes, sterically congested compounds, as blue light-emitting materials in organic light-emitting diodes (OLEDs). This research is significant for understanding the potential application of compounds like 3-Tetradecyn-1-ol in developing efficient OLEDs, given their structural similarities (Moorthy et al., 2007).
Catalytic Activity and Nanostructures
The research by Hou et al. (2014) in ACS Applied Materials & Interfaces discusses the impact of the morphology of birnessite-type manganese oxide nanostructures on their catalytic activity. This study contributes to understanding the influence of molecular structure on the catalytic properties, which could be relevant when considering the catalytic roles of compounds like 3-Tetradecyn-1-ol (Hou et al., 2014).
Controlled Release in Biological Systems
Research by Tu et al. (2018) in the Journal of the American Chemical Society highlights the use of 3-isocyanopropyl substituents for the controlled release of bioactive agents in biological systems. This study is pertinent for understanding the potential use of 3-Tetradecyn-1-ol in similar bioorthogonal reactions, considering its structural properties (Tu et al., 2018).
Safety And Hazards
When handling 3-Tetradecyn-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
tetradec-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMHGIVSNOJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203684 | |
| Record name | Tetradec-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tetradecyn-1-ol | |
CAS RN |
55182-74-6 | |
| Record name | Tetradec-3-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055182746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradec-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



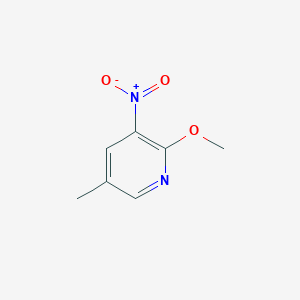
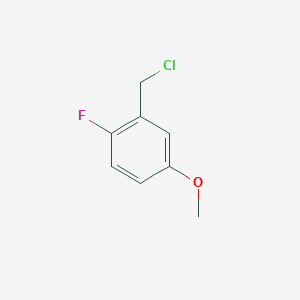
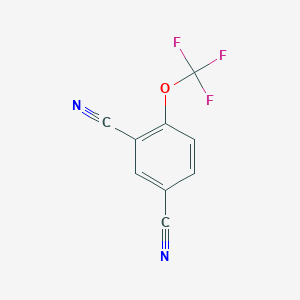
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)
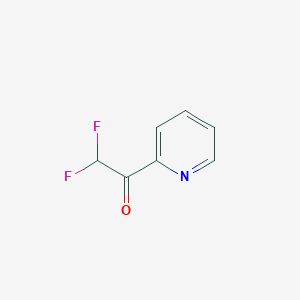
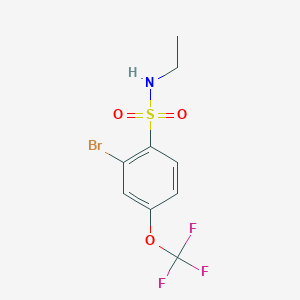

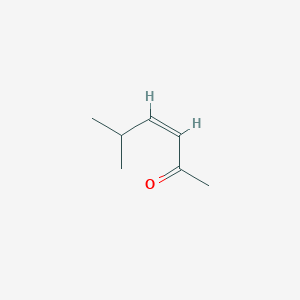
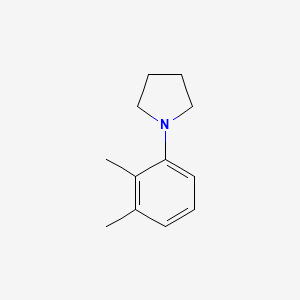
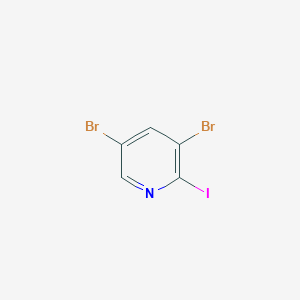
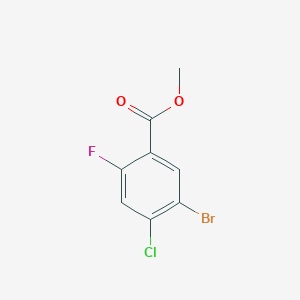

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)
